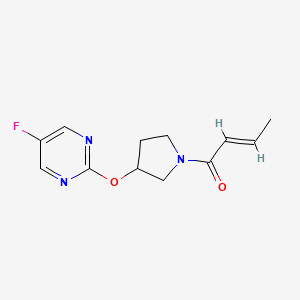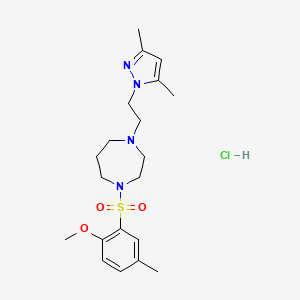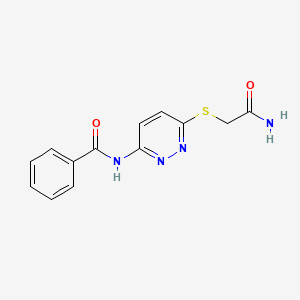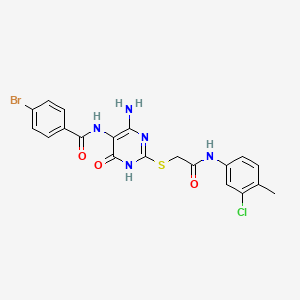![molecular formula C14H10BrF2NO B2488385 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol CAS No. 1232821-84-9](/img/structure/B2488385.png)
4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several methods have been developed for the synthesis of this compound. A common route involves the reaction of 2,5-difluorobenzaldehyde with 4-bromo-2-aminophenol in the presence of a base such as sodium hydroxide.Molecular Structure Analysis
The molecular formula of this compound is C14H12BrF2NO, and its molecular weight is 328.15 . The structure of the compound is confirmed by several techniques such as NMR, IR, and mass spectrometry.Scientific Research Applications
Peroxidase Mimicry
- A study by Perez-Otero et al. (2015) explored an asymmetric ligand structurally similar to the chemical . This ligand, when interacting with manganese, displayed peroxidase mimicry, potentially due to its ability to coordinate the substrate molecule (Perez-Otero et al., 2015).
Complex Formation
- Amudha et al. (1999) synthesized new unsymmetrical binucleating ligands, including derivatives of the compound, to form copper(II) complexes. These complexes exhibited distinctive electrochemical and magnetic properties, hinting at potential applications in materials science (Amudha et al., 1999).
Synthesis and Structural Analysis
- Takjoo et al. (2013) reported the synthesis and structural analysis of copper(II) and oxido-vanadium(IV) complexes involving a similar compound. They provided insights into the complexes' geometry and thermal decomposition, relevant for materials chemistry (Takjoo et al., 2013).
Antibacterial and Antioxidant Activities
- Oloyede-Akinsulere et al. (2018) synthesized substituted tridentate salicylaldimines, structurally related to the chemical , and evaluated their antibacterial and antioxidant activities. The study highlighted the impact of electron-donating groups on these activities (Oloyede-Akinsulere et al., 2018).
Sensor Development
- Das et al. (2021) used bromoaniline-based Schiff base chemosensors, similar in structure, for detecting Cu2+ and Zn2+ ions. This has implications for developing sensors in environmental and biological fields (Das et al., 2021).
Quantum Chemical Studies
- Grivani et al. (2013) conducted a study involving Schiff base compounds related to the chemical , employing quantum theory to explore intramolecular interactions. This research aids in understanding molecular behavior in chemical reactions (Grivani et al., 2013).
Properties
IUPAC Name |
4-bromo-2-[(2,4-difluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,8,19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXVRZOGPUCQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
